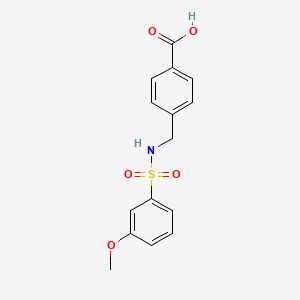

4-(((3-Methoxyphenyl)sulfonamido)methyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((3-Methoxyphenyl)sulfonamido)methyl)benzoic acid is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also referred to as MSMB, and it is a sulfonamide derivative of benzoic acid. The unique chemical structure of MSMB has led to its investigation as a potential drug candidate for the treatment of various diseases.

Scientific Research Applications

Synthesis and Chemical Properties

Eco-Friendly Synthesis Approaches

A study highlighted an eco-friendly method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives, emphasizing green chemistry principles. This approach underscores the significance of developing sustainable methods for chemical synthesis, potentially including compounds like 4-(((3-Methoxyphenyl)sulfonamido)methyl)benzoic acid (Almarhoon et al., 2019).

Pd(II)-Catalyzed Functionalization

Research on Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives, including sulfonamide structures, has opened new avenues for complex molecule synthesis. This method allows for selective and efficient modifications, essential for developing pharmacologically active compounds (Li et al., 2016).

Biological and Medicinal Applications

Antimicrobial Activities

Some derivatives of sulfonamides, including 4-(substituted phenylsulfonamido)benzoic acids, have been synthesized and tested for their antimicrobial properties. These compounds exhibit significant bioactivity, suggesting potential applications in combating microbial infections (Dineshkumar & Thirunarayanan, 2019).

Enzyme Inhibition for Alzheimer’s Therapy

Novel sulfonamide derivatives, potentially including structures related to this compound, have been synthesized and evaluated for their acetylcholinesterase inhibitory activity. This research underscores the therapeutic potential of sulfonamides in Alzheimer’s disease treatment (Abbasi et al., 2018).

Environmental Degradation

Microbial Degradation of Sulfonamides

A novel microbial strategy involving ipso-hydroxylation and subsequent fragmentation has been discovered for eliminating sulfonamide antibiotics from the environment. This mechanism highlights the environmental fate of sulfonamide compounds and the potential for bioremediation approaches (Ricken et al., 2013).

properties

IUPAC Name |

4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-21-13-3-2-4-14(9-13)22(19,20)16-10-11-5-7-12(8-6-11)15(17)18/h2-9,16H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZKZULRIJSYMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2547358.png)

![5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2547366.png)

![5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2547367.png)

![2-(3-((4-chlorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2547370.png)

![Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2547371.png)

![Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate](/img/structure/B2547372.png)

![1-(4-{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2547376.png)

![3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2547377.png)